8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

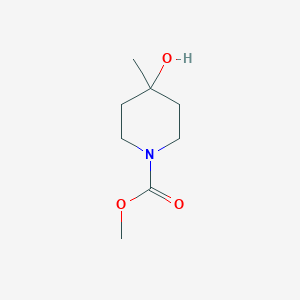

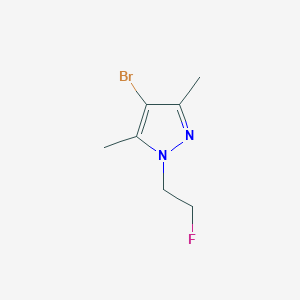

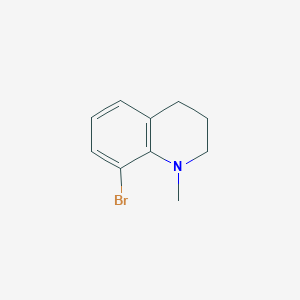

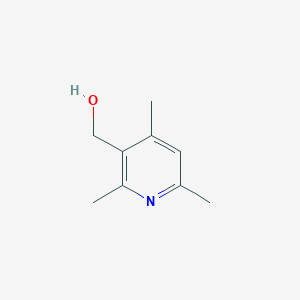

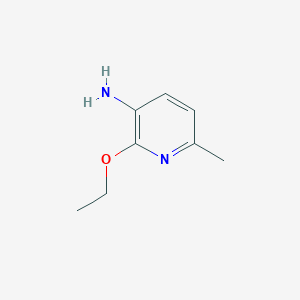

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.12 .

Molecular Structure Analysis

The molecular structure of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a bromine atom at the 8th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 226.12 and a molecular formula of C10H12BrN .Aplicaciones Científicas De Investigación

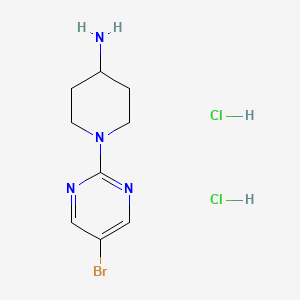

Synthesis of Novel Benzodiazepines

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline: serves as a key intermediate in the synthesis of novel benzodiazepines . These compounds are central to developing new medications for treating anxiety, insomnia, and seizures due to their CNS depressant activity.

Development of GABA-A Receptor Ligands

The compound’s structure is conducive to creating ligands for the GABA-A receptor . This application is crucial for researching neurological disorders and developing potential treatments for conditions like epilepsy.

Forensic Science and Toxicology

In forensic science, derivatives of tetrahydroquinoline, like bromazolam, are identified in toxicology cases, providing insights into novel psychoactive substances’ prevalence and effects .

Neurotransmitter Function Control

Research suggests that tetrahydroquinoline derivatives may play a role in controlling neurotransmitter function and preventing neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Pharmacological Studies

The brominated tetrahydroquinoline structure is used in pharmacological studies to understand the molecular interactions and binding affinities of various drug candidates .

Chemical Reference for Drug Impurities

This compound can act as a reference substance for drug impurities, aiding in the quality control and standardization of pharmaceutical products .

Analytical Chemistry

As an analytical standard, 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is used to calibrate instruments and validate methodologies in chemical analysis .

Mecanismo De Acción

Target of Action

It is known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .

Result of Action

Tetrahydroquinoline derivatives are known to exhibit diverse biological activities, which can be attributed to their interactions with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other substances, and more.

Propiedades

IUPAC Name |

8-bromo-1-methyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGUTTOYYOYVIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)